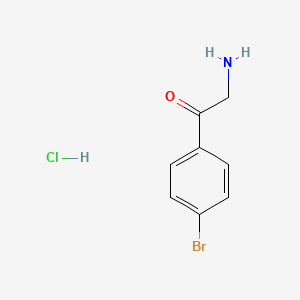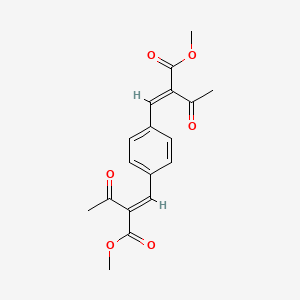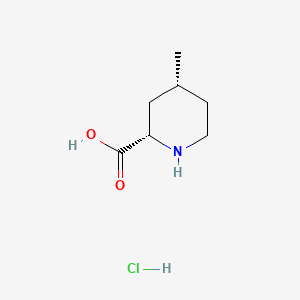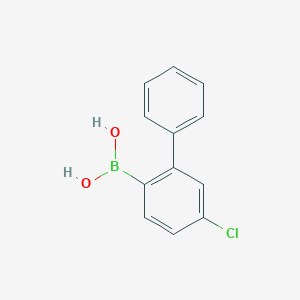
L-Glutamic acid, 4-(fluoro-18F)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[18F]Fluoroglutamic Acid is a radioconjugate composed of the radionuclide fluorine F 18 conjugated to L-glutamic acid, with potential imaging activity upon positron emission tomography (PET). Upon intravenous administration, the glutamic acid moiety of 4-[18F]fluoroglutamic acid specifically binds to tumor cells and is preferentially taken up by tumor cells due to the higher metabolic activity and enhanced glutaminolytic pathway in these cells compared to normal, healthy cells. Upon internalization and PET, tumor cells can be imaged and assessed. Tumor cells use the amino acid glutamine for nutritional purposes necessary for energy production and growth; as tumor cells proliferate more rapidly than normal healthy cells, glutamine uptake is higher in certain cancer cells.
Properties
CAS No. |
1022082-18-3 |
|---|---|
Molecular Formula |
C5H8FNO4 |
Molecular Weight |
164.12 g/mol |
IUPAC Name |
(2S)-2-amino-4-(18F)fluoranylpentanedioic acid |
InChI |
InChI=1S/C5H8FNO4/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,7H2,(H,8,9)(H,10,11)/t2?,3-/m0/s1/i6-1 |
InChI Key |
JPSHPWJJSVEEAX-OWPBQMJCSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)C(C(=O)O)[18F] |
Canonical SMILES |
C(C(C(=O)O)N)C(C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






